

comparative study of azaindole isomers as kinase inhibitors

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Compound of Interest

Compound Name: 5-Bromo-1*H*-pyrrolo[2,3-*b*]pyridine-2,3-dione

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A Comparative Analysis of Azaindole Isomers as Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The strategic placement of a nitrogen atom within the indole scaffold, forming azaindole isomers, has profound implications for the development of kinase inhibitors. This guide provides an objective, data-driven comparison of 4-, 5-, 6-, and 7-azaindole isomers, highlighting their differential performance against various kinase targets and elucidating the underlying structure-activity relationships. The azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine hinge-binding motif of ATP, a key molecule in the phosphorylation process central to kinase function^{[1][2][3]}. The position of the nitrogen atom significantly influences the physicochemical properties, such as solubility and lipophilicity, and the biological activity of these compounds^{[1][4]}.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of azaindole isomers is highly dependent on the specific kinase target. The following tables summarize the quantitative data from various studies, showcasing the comparative efficacy of the four positional isomers.

Azaindole Isomer	Target Kinase	IC50 (nM)	Observations
4-Azaindole	p38 α MAP Kinase	-	Forms a critical hydrogen bond with Lys53, leading to improved inhibitory potential compared to 5-azaindole analogs. [5]
c-Met	20 and 70		Two N-nitrobenzenesulfonyl-4-azaindole derivatives were identified as potent c-Met inhibitors. [1] [6]
PAK1	<10		Analogs showed superior biochemical activity and up to 24-fold selectivity for group I over group II PAKs. [7]
VEGFR2	~10-fold higher than 7-azaindole	-	
5-Azaindole	Cdc7	-	Derivatives exhibited potent inhibitory activity, while other isomers showed lower activity and selectivity. [1] [4]
VEGFR2	~10-fold higher than 7-azaindole	-	
6-Azaindole	VEGFR2	48	-
GSK3 β	9	-	

DYRK1A	-	Derivatives were considerably less active than the 7-azaindole counterparts. [6]
7-Azaindole	VEGFR2	37
GSK3 β	Inactive	-
Haspin	14	Compound 8l was identified as the most potent Haspin inhibitor. [8]
CDK9/CyclinT	-	Compounds 8g and 8h acted as dual inhibitors of CDK9/CyclinT and Haspin. [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments typically involved in the evaluation of azaindole isomers as kinase inhibitors.

General Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the *in vitro* inhibitory activity of compounds against a specific kinase.

- Reagents and Materials:
 - Purified recombinant kinase
 - Kinase-specific substrate (peptide or protein)
 - ATP (Adenosine triphosphate)

- Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA
- Test compounds (azaindole isomers) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Microplates (e.g., 384-well)

- Procedure:
 1. Prepare serial dilutions of the test compounds in DMSO.
 2. Add a small volume of the diluted compounds to the microplate wells.
 3. Add the kinase and substrate solution to the wells.
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 6. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
 7. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
 8. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

- Reagents and Materials:
 - Cancer cell line (e.g., MCF-7)
 - Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- Test compounds (azaindole isomers) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

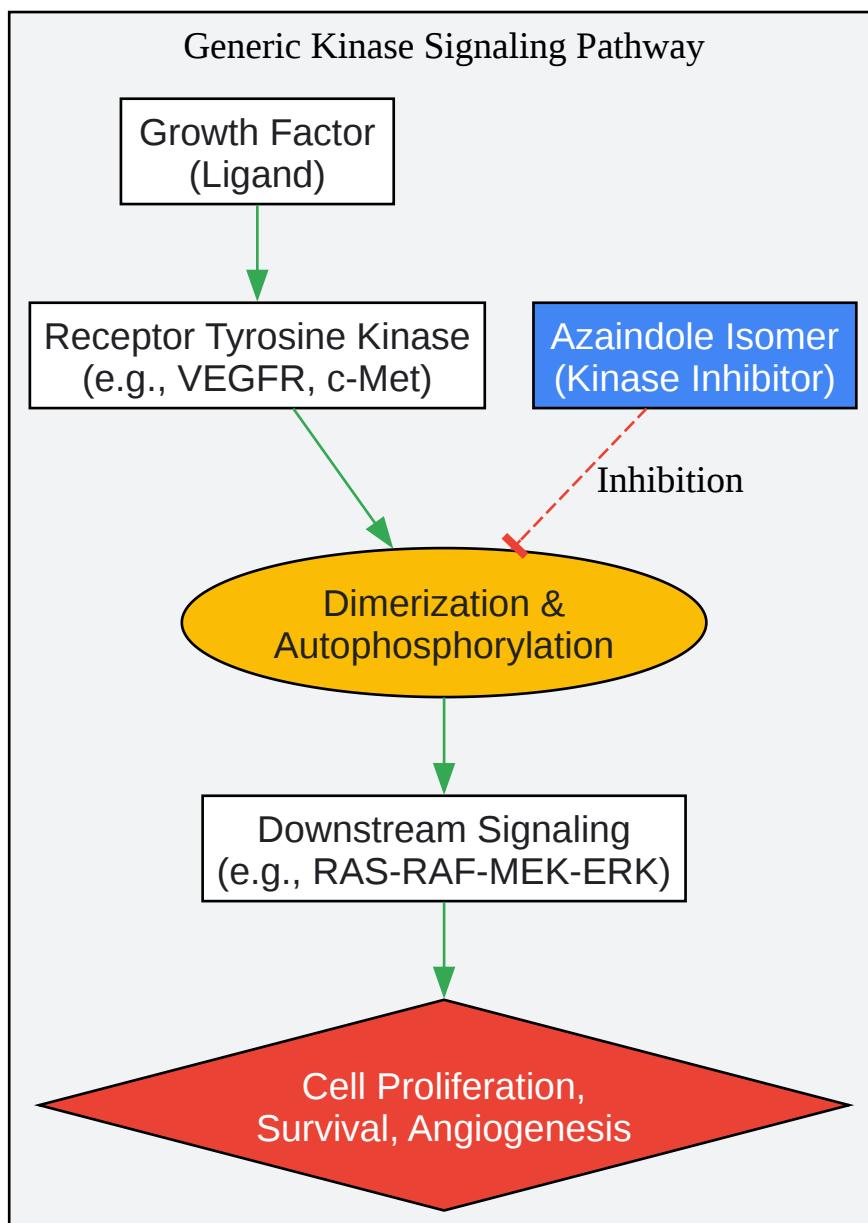
- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
 3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
 4. Add the solubilization buffer to dissolve the formazan crystals.
 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 6. Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
 7. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key concepts and workflows relevant to the study of azaindole isomers as kinase inhibitors.

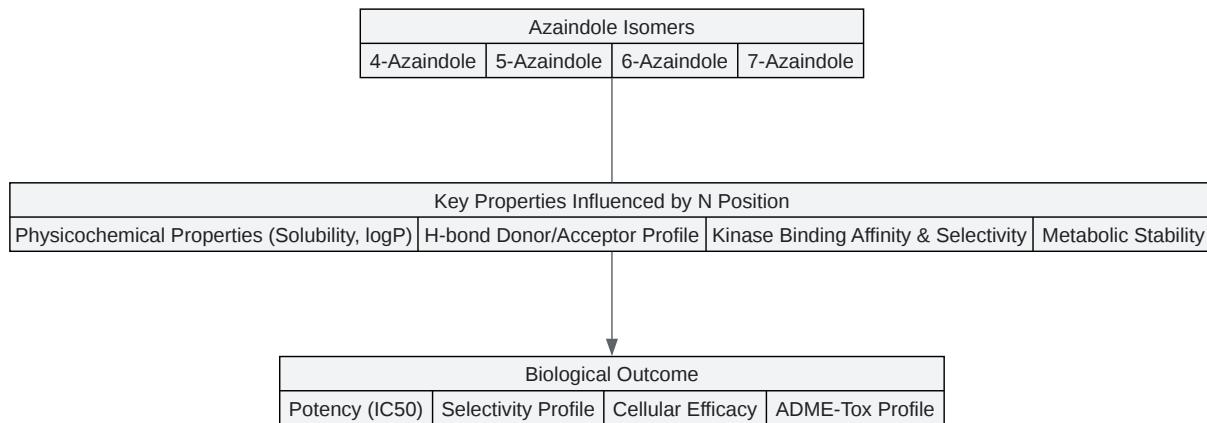
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Caption: General workflow for the discovery and development of azaindole-based kinase inhibitors.



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Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention for azaindole inhibitors.



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Caption: Logical relationship between azaindole isomer structure, physicochemical properties, and biological activity.

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